
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C8H8Cl2N2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 4, a cyclopropyl group at position 5, and a methyl group at position 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine typically involves the chlorination of 5-cyclopropyl-6-methylpyrimidine. One common method is the reaction of 5-cyclopropyl-6-methylpyrimidine with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired dichlorinated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.
化学反応の分析
Types of Reactions
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dechlorinated derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Dechlorinated pyrimidines.
Coupling Reactions: Complex pyrimidine derivatives with extended conjugation or additional functional groups.
科学的研究の応用
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in cancer and infectious diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agricultural Chemistry: It is explored as a precursor for agrochemicals, including herbicides and fungicides.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine depends on its application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Electron Transport: In materials science, the compound facilitates electron transport in organic electronic devices due to its conjugated structure.
類似化合物との比較
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2,4-Dichloro-5-methylpyrimidine: Lacks both the cyclopropyl and methyl groups, resulting in different electronic and steric properties.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom, which can influence its reactivity and applications.
Uniqueness
2,4-Dichloro-5-cyclopropyl-6-methylpyrimidine is unique due to the presence of the cyclopropyl group, which introduces significant steric hindrance and affects the compound’s reactivity and binding properties. This structural feature can enhance its selectivity and potency in biological applications, making it a valuable compound in medicinal chemistry and other fields.
特性
分子式 |
C8H8Cl2N2 |
|---|---|
分子量 |
203.07 g/mol |
IUPAC名 |
2,4-dichloro-5-cyclopropyl-6-methylpyrimidine |
InChI |
InChI=1S/C8H8Cl2N2/c1-4-6(5-2-3-5)7(9)12-8(10)11-4/h5H,2-3H2,1H3 |
InChIキー |
XZFHRBKJSMNJPY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid](/img/structure/B13206256.png)
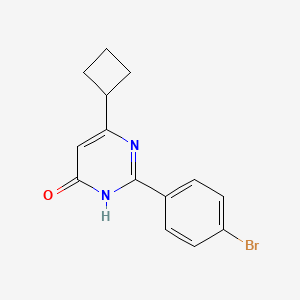
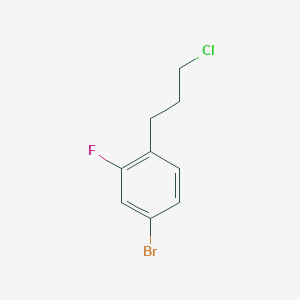
![Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine](/img/structure/B13206300.png)
![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13206306.png)
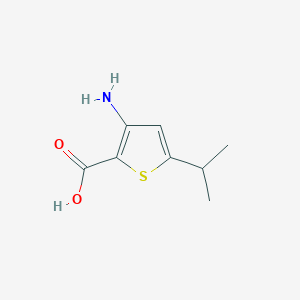
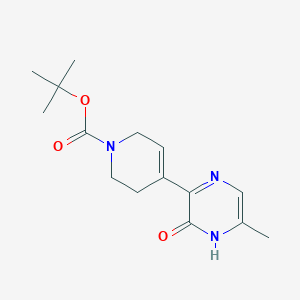
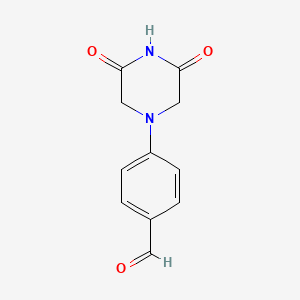
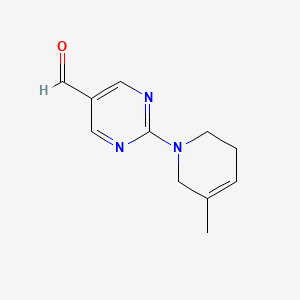
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13206325.png)


